6-Thioinosine 5′-triphosphate: An In-depth Technical Guide on its Discovery and Synthesis
6-Thioinosine 5′-triphosphate: An In-depth Technical Guide on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Thioinosine 5′-triphosphate (6-thio-ITP) is a crucial metabolite in the therapeutic action of thiopurine drugs, such as azathioprine and 6-mercaptopurine (6-MP). These drugs are widely used as immunosuppressants and in cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery and synthesis of 6-thio-ITP, intended for researchers, scientists, and professionals in drug development. It details the metabolic pathways leading to its formation, outlines both chemical and enzymatic synthesis strategies, and presents key quantitative data and experimental protocols.
Discovery and Metabolic Significance
The discovery of 6-thioinosine 5'-triphosphate is intrinsically linked to the elucidation of the metabolic pathways of thiopurine drugs. Initially, it was understood that 6-mercaptopurine (6-MP) is converted intracellularly to its ribonucleotide, 6-thioinosine 5'-monophosphate (6-TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] Subsequent research identified the further phosphorylation of 6-TIMP to its diphosphate (6-TIDP) and triphosphate (6-thio-ITP) forms.[2] While much of the cytotoxic and immunosuppressive effects of thiopurines are attributed to the incorporation of 6-thioguanine nucleotides (6-TGNs) into DNA and RNA, 6-thio-ITP and its methylated metabolites also play significant roles.[1] For instance, 6-thio-ITP has been identified as a competitive inhibitor of RNA polymerase.[3]
The metabolic journey from the prodrug azathioprine to the active thiopurine nucleotides is a complex cascade of enzymatic conversions. Azathioprine is first non-enzymatically converted to 6-MP.[1] 6-MP is then metabolized through three competing pathways. One pathway leads to the active 6-TGNs, another to inactive methylated metabolites via thiopurine S-methyltransferase (TPMT), and a third to the inactive metabolite 6-thiouric acid by xanthine oxidase (XO).[4] The formation of 6-thio-ITP occurs within the activation pathway that leads to the therapeutically active thioguanine nucleotides.
Metabolic Pathway of 6-Mercaptopurine
The metabolic conversion of 6-mercaptopurine to 6-thio-ITP and other key metabolites is a critical process for its pharmacological activity. The pathway involves several key enzymatic steps.
Caption: Metabolic pathway of 6-mercaptopurine leading to 6-thio-ITP.
Synthesis of 6-Thioinosine 5′-triphosphate
The synthesis of 6-thio-ITP can be approached through both chemical and enzymatic methods. While direct chemical synthesis from 6-mercaptopurine can be challenging due to the need for regioselective phosphorylation and protection of other functional groups, multi-step approaches starting from the corresponding nucleoside, 6-thioinosine, are more common.
Chemical Synthesis
A general strategy for the chemical synthesis of 6-thio-ITP involves the phosphorylation of 6-thioinosine. This typically requires protection of the ribose hydroxyl groups, followed by phosphorylation of the 5'-hydroxyl group and subsequent deprotection.
General Workflow for Chemical Synthesis:
Caption: General workflow for the chemical synthesis of 6-thio-ITP.
A common phosphorylation agent is phosphorus oxychloride (POCl₃) in an appropriate solvent. The resulting monophosphate can then be further phosphorylated to the triphosphate using a variety of methods, including coupling with pyrophosphate.
Enzymatic Synthesis
Enzymatic synthesis offers a more specific and often higher-yielding alternative to chemical methods.[5] This approach typically starts with 6-thioinosine or 6-thioinosine 5'-monophosphate (6-TIMP) and utilizes a series of kinases to sequentially add phosphate groups.
Enzymatic Synthesis Workflow:
Caption: Enzymatic synthesis of 6-thio-ITP from 6-thioinosine.
Quantitative Data
The following table summarizes key quantitative data for 6-thioinosine 5'-triphosphate, primarily sourced from commercial suppliers and analytical studies.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅N₄O₁₃P₃S | [6] |
| Molecular Weight | 524.23 g/mol | [6] |
| Purity (HPLC) | ≥ 95% | [7] |
| λmax | 322 nm (in Tris-HCl, pH 7.5) | [7] |
| Extinction Coefficient (ε) | 27.3 L mmol⁻¹ cm⁻¹ | [7] |
| Ki for RNA Polymerase I | 40.9 µM | [3] |
| Ki for RNA Polymerase II | 38.0 µM | [3] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of 6-thio-ITP
This protocol provides a general framework for the enzymatic synthesis of 6-thio-ITP starting from 6-thioinosine. Specific enzyme concentrations and reaction conditions may need to be optimized.
Materials:
-
6-Thioinosine
-
ATP (as a phosphate donor)
-
Nucleoside kinase (e.g., from E. coli)
-
Nucleoside monophosphate kinase (e.g., adenylate kinase)
-
Nucleoside diphosphate kinase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP regeneration system (optional, e.g., creatine kinase and phosphocreatine)
Procedure:
-
Dissolve 6-thioinosine in the reaction buffer to a final concentration of 1-5 mM.
-
Add ATP to a final concentration of 1.5-2 molar equivalents relative to 6-thioinosine.
-
If using an ATP regeneration system, add the components according to the manufacturer's instructions.
-
Initiate the reaction by adding the three kinases. The specific activity and amount of each enzyme should be determined empirically.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for several hours to overnight.
-
Monitor the progress of the reaction by HPLC, analyzing for the consumption of the starting material and the formation of 6-thio-ITP.
-
Once the reaction is complete, terminate it by heating or by adding a protein precipitant (e.g., perchloric acid followed by neutralization).
-
Purify the 6-thio-ITP from the reaction mixture using anion-exchange chromatography or reversed-phase HPLC.
HPLC Purification of 6-thio-ITP
High-performance liquid chromatography is a standard method for the purification and analysis of thiopurine nucleotides.[8][9] Anion-exchange chromatography is particularly effective for separating nucleotides based on their charge.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., Mono Q)
Mobile Phases:
-
Buffer A: Low salt concentration (e.g., 20 mM Tris-HCl, pH 8.0)
-
Buffer B: High salt concentration (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)
General Gradient Elution Protocol:
-
Equilibrate the column with Buffer A.
-
Inject the sample containing 6-thio-ITP.
-
Elute with a linear gradient of Buffer B, for example, from 0% to 50% Buffer B over 30 minutes.
-
Monitor the elution profile at the λmax of 6-thio-ITP (322 nm).
-
Collect the fractions corresponding to the 6-thio-ITP peak.
-
Desalt the collected fractions if necessary.
Characterization
The identity and purity of synthesized 6-thio-ITP should be confirmed using standard analytical techniques.
-
UV-Vis Spectroscopy: To confirm the characteristic absorbance maximum at 322 nm.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure, including the position of the phosphate groups.[12] ¹H, ¹³C, and ³¹P NMR are particularly useful.
Signaling Pathway Involvement
While 6-thioguanosine triphosphate (6-TGTP) is well-known for its role in inhibiting the Rac1 signaling pathway, leading to apoptosis in T-cells, the direct involvement of 6-thio-ITP in this or other specific signaling pathways is less characterized. However, as a key precursor to 6-TGNs, its formation is a critical step in the overall mechanism of action of thiopurine drugs.
Simplified Thiopurine-Induced Rac1 Inhibition Pathway:
Caption: Role of thiopurine metabolism in Rac1 inhibition.
Conclusion
6-Thioinosine 5′-triphosphate is a pivotal molecule in the pharmacology of thiopurine drugs. Understanding its discovery, metabolic context, and methods of synthesis is essential for researchers in medicinal chemistry, pharmacology, and drug development. This guide has provided a detailed overview of these aspects, including quantitative data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the specific signaling roles of 6-thio-ITP may unveil additional mechanisms of thiopurine action and open new avenues for therapeutic intervention.
References
- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Mercaptopurine ribonucleoside triphosphate | C10H15N4O13P3S | CID 3036942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Mercaptopurine-riboside-5'-triphosphate, 6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 8. Monitoring of thiopurine metabolites - a high-performance liquid chromatography method for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of thiopurine nucleotides in human lung tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography-tandem mass spectrometry quantification of 6-thioguanine in DNA using endogenous guanine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
